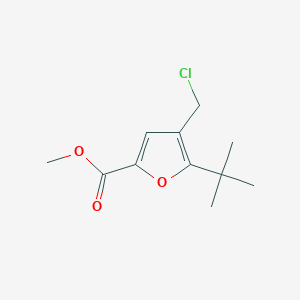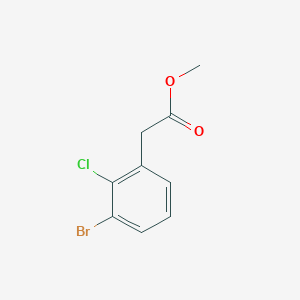![molecular formula C10H24O2Si B8263843 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol](/img/structure/B8263843.png)
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
概要
説明
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is commonly employed to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.
準備方法
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methylpropan-1-ol in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-methylpropan-1-ol+tert-butyldimethylsilyl chloride→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and TBAF for deprotection of the TBDMS group. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: The TBDMS group is used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions at other functional groups.
Synthesis of Complex Molecules: It is used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.
Biological Studies: The compound is used in the preparation of biologically active molecules, aiding in the study of their mechanisms of action and interactions with biological targets.
作用機序
The mechanism by which 2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The deprotection of the TBDMS group can be achieved using fluoride ions, which cleave the silyl ether linkage, regenerating the free hydroxyl group.
類似化合物との比較
2-[(Tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol is unique due to the stability and ease of removal of the TBDMS protecting group. Similar compounds include:
2-(Trimethylsilyloxy)-2-methylpropan-1-ol: Uses a trimethylsilyl (TMS) group, which is less bulky and less stable than the TBDMS group.
2-(Triisopropylsilyloxy)-2-methylpropan-1-ol: Uses a triisopropylsilyl (TIPS) group, which is bulkier and more stable than the TBDMS group but more challenging to remove.
2-(tert-Butyldiphenylsilyloxy)-2-methylpropan-1-ol: Uses a tert-butyldiphenylsilyl (TBDPS) group, which is more stable than the TBDMS group but also more challenging to remove.
Each of these compounds has its own advantages and disadvantages, making them suitable for different applications in organic synthesis.
特性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h11H,8H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFSQZCAUPSTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2,2-Bis(3-hydroxypropoxymethyl)-3-phenylmethoxypropoxy]propan-1-ol](/img/structure/B8263786.png)



![8-(Iodomethyl)-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene];triethylazanium](/img/structure/B8263812.png)







